![molecular formula C9H11N3O4 B6495755 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide CAS No. 1351620-62-6](/img/structure/B6495755.png)
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide
Overview
Description
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.
Mode of Action
It can be inferred from related compounds that it may interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This interaction could potentially result in anti-inflammatory effects.
Biochemical Pathways
Based on the potential cox inhibition, it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amide with an oxazole precursor under controlled conditions. For instance, the reaction of a cyclopropane carboxamide with a methoxy-substituted oxazole derivative can yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives that can exhibit varied chemical properties and biological activities.
Biology
- Antimicrobial and Anticancer Activities : Research indicates that 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide exhibits potential antimicrobial and anticancer properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), particularly COX-2, which is associated with cancer progression and inflammatory diseases .
Medicine
- Therapeutic Agent : The compound is being explored as a therapeutic agent due to its ability to interact with biological targets effectively. Its interactions can modulate cell signaling pathways, influencing gene expression related to inflammation and cancer .
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific reactivity patterns inherent to oxazole derivatives .
Biochemical Properties
The compound influences various biochemical reactions by interacting with enzymes and proteins. For instance, it binds to COX-2's active site, inhibiting its catalytic activity and reducing pro-inflammatory mediator production.
Cellular Effects
In laboratory settings, this compound has been observed to modulate cellular processes such as:
- Gene Expression : It affects the expression of genes involved in inflammatory responses.
- Cell Signaling Pathways : The compound alters pathways that regulate cell metabolism and proliferation.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Inhibition Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibition of AC (acid ceramidase), which plays a critical role in sphingolipid metabolism—a pathway implicated in various diseases including cancer .
Stability Assessments
Laboratory assessments indicate that oxazole derivatives like this compound are relatively stable under standard conditions but may vary in stability based on structural modifications .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropaneamido and methoxy groups on the oxazole ring differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Biological Activity
2-Cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
The compound features a cyclopropane ring, an oxazole moiety, and a carboxamide group, which contribute to its distinct biological profile. The specific substitution pattern allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes.
Target Enzymes
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, resulting in decreased production of pro-inflammatory mediators. This mechanism suggests potential anti-inflammatory effects that could be beneficial in treating conditions associated with chronic inflammation.
Anti-inflammatory Effects
In laboratory studies, this compound has demonstrated significant anti-inflammatory properties. For instance, it modulates cell signaling pathways involved in inflammation, leading to reduced expression of inflammatory cytokines.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it exhibits notable activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies and Research Findings
Dosage and Efficacy
The effects of this compound vary with dosage in animal models. Lower doses have been associated with beneficial anti-inflammatory and anticancer effects. Conversely, higher doses may lead to different metabolic pathways that alter its efficacy.
Metabolic Pathways
The compound undergoes biotransformation by cytochrome P450 enzymes, resulting in metabolites that may retain or modify its biological activity. Understanding these metabolic pathways is crucial for optimizing therapeutic applications.
Transport and Distribution
The transport of this compound within cells is mediated by specific transporters that influence its localization and accumulation. This subcellular distribution is vital for its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-15-12-8(14)6-4-16-9(10-6)11-7(13)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,14)(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAEBLPTNQFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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